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Compound of Interest

Compound Name: 4-Phenylbutane-2-thiol

Cat. No.: B15270998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
phenylbutane-2-thiol. Due to the limited availability of published experimental spectra for this

specific compound, this document combines established data with predicted spectroscopic

characteristics based on analogous compounds and fundamental principles of spectroscopy.

This guide is intended to serve as a valuable resource for the identification and characterization

of 4-phenylbutane-2-thiol in a research and development setting.

Chemical Structure and Properties
IUPAC Name: 4-phenylbutane-2-thiol

Molecular Formula: C₁₀H₁₄S

Molecular Weight: 166.29 g/mol [1]

CAS Number: 363136-33-8[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 4-phenylbutane-2-thiol is not readily available in the public

domain, the expected chemical shifts and coupling constants can be predicted based on the
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analysis of similar structures and established NMR principles.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

aliphatic chain protons, and the thiol proton.

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-a (CH₃) 1.3 - 1.5 Doublet ~7

H-b (SH) 1.5 - 2.0 Triplet ~8

H-c (CH₂) 1.8 - 2.0 Multiplet -

H-d (CH₂) 2.6 - 2.8 Triplet ~7.5

H-e (CH) 3.0 - 3.3 Multiplet -

Aromatic (C₆H₅) 7.1 - 7.4 Multiplet -

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (CH₃) 20 - 25

C-2 (CH) 35 - 40

C-3 (CH₂) 40 - 45

C-4 (CH₂) 30 - 35

C-5 to C-10 (Aromatic) 125 - 145

Mass Spectrometry (MS)
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The PubChem database indicates the availability of a GC-MS spectrum for 4-phenylbutane-2-
thiol, with the source identifier J-78-12608-7 from SpectraBase.[1] While the full spectrum is

not publicly accessible, the expected fragmentation pattern can be predicted.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.

Key Fragmentation Pathways:

Loss of the thiol group (•SH) to give a fragment at m/z = 133.

Benzylic cleavage, resulting in a prominent peak at m/z = 91 (tropylium ion).

Cleavage of the C-C bond adjacent to the thiol group, leading to various smaller

fragments.

Infrared (IR) Spectroscopy
A vapor phase IR spectrum is noted as being available from SpectraBase.[1] The predicted key

vibrational frequencies are listed below.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

S-H stretch 2550 - 2600 Weak

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium-Strong

C=C stretch (aromatic) 1450 - 1600 Medium

C-H bend (aliphatic) 1375 - 1470 Medium

C-S stretch 600 - 800 Weak

Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic

analysis of 4-phenylbutane-2-thiol.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-phenylbutane-2-thiol in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Add a small amount of

a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200

ppm) and a longer acquisition time with a greater number of scans are typically required

due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 4-phenylbutane-2-thiol in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Separation: Inject a small volume of the sample into the gas chromatograph. The

compound will be separated from the solvent and any impurities on a capillary column (e.g.,

a non-polar or semi-polar column). The temperature program of the GC oven should be

optimized to ensure good separation.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized (typically by electron ionization - EI) and the resulting ions are

separated by their mass-to-charge ratio.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂).

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A

background spectrum of the salt plates (or solvent) should be run first and subtracted from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4-phenylbutane-2-thiol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15270998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15270998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Dilution)

NMR Analysis MS Analysis (GC-MS) IR Analysis (FTIR)

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Final Report
(Data Tables, Spectra)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15270998#4-phenylbutane-2-thiol-spectroscopic-
data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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